molecular formula C9H8ClFN2O3 B8808600 2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

2-chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No. B8808600
M. Wt: 246.62 g/mol
InChI Key: MDHASBCQZKNWJI-UHFFFAOYSA-N
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Patent
US07709483B2

Procedure details

2-Chloro-N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide (prepared from 47.2 g of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide, ca. 234 mmol) was suspended in water (220 ml) then treated with aqueous sodium hydroxide solution (12.5M, 110 ml, 1.37 mol). Tetrahydrofuran (110 ml) was added, then the mixture was heated to reflux for 5 hours, then evaporated (removing most of the tetrahydrofuran). The yellow solid was filtered off and washed with water until washing were non-alkaline. Drying in vacuo afforded a yellow solid (32.3 g, 81% over 2 steps) containing ˜13% isomer.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC([NH:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[C:8]([F:15])[C:7]=1[CH3:16])=O.[OH-].[Na+].O1CCCC1>O>[F:15][C:8]1[C:7]([CH3:16])=[C:6]([C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=1)[NH2:5] |f:1.2|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=CC=C1[N+](=O)[O-])F)C
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporated (
CUSTOM
Type
CUSTOM
Details
removing most of the tetrahydrofuran)
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
until washing
CUSTOM
Type
CUSTOM
Details
Drying in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid (32.3 g, 81% over 2 steps)
ADDITION
Type
ADDITION
Details
containing ˜13% isomer

Outcomes

Product
Name
Type
Smiles
FC=1C(=C(N)C(=CC1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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